N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE
Description
This compound is a benzodiazepine-derived acetamide featuring a 1,5-benzodiazepine core substituted with a 4-fluorophenyl group at position 4 and methyl groups at positions 7 and 6. The acetamide moiety is attached via a sulfanyl linker at position 2 of the benzodiazepine ring. Key structural attributes include:
- Fluorine substituents: At the 3-position of the phenylacetamide group and the 4-position of the benzodiazepine-bound phenyl ring.
- Methyl groups: At the 4-position of the phenylacetamide and the 7,8-positions of the benzodiazepine core.
- Sulfanyl bridge: Connects the benzodiazepine and acetamide groups, influencing conformational flexibility and electronic properties.
The fluorine and methyl groups enhance lipophilicity and metabolic stability, while the benzodiazepine core may confer affinity for neurological targets (e.g., GABA receptors) .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[2-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3OS/c1-15-4-9-20(12-21(15)28)29-25(32)14-33-26-13-22(18-5-7-19(27)8-6-18)30-23-10-16(2)17(3)11-24(23)31-26/h4-12H,13-14H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHWCUGYISGRQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C(=C3)C)C)N=C(C2)C4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Benzo[b][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b][1,4]diazepine ring.
Introduction of Fluorinated Phenyl Groups: Fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, often using fluorinated anilines and appropriate electrophiles.
Thioether Formation: The thioether linkage is formed by reacting the benzo[b][1,4]diazepine derivative with a thiol compound under suitable conditions, such as the presence of a base or a catalyst.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The pathways involved may include the enhancement of GABAergic transmission and inhibition of excitatory neurotransmission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzodiazepine vs. Quinazolinone/Triazole Cores
- Target Compound: The 1,5-benzodiazepine core distinguishes it from analogs like N-(4-fluorophenyl)-2-{[3-isobutyl-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (), which features a quinazolinone ring. Benzodiazepines are associated with neurological activity, whereas quinazolinones are linked to kinase inhibition or antimicrobial effects .
- Triazole Derivatives : Compounds such as N-(4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () exhibit a triazole ring, which enhances metabolic resistance but reduces conformational flexibility compared to benzodiazepines.
Substituent Effects
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | 1,5-Benzodiazepine | 3-Fluoro-4-methylphenyl, 4-fluorophenyl, 7,8-dimethyl | ~480 | 3.8 |
| N-(4-Fluorophenyl)-2-{[3-isobutyl-4-oxoquinazolin-2-yl]sulfanyl}acetamide | Quinazolinone | 4-Fluorophenyl, isobutyl, oxo-group | ~430 | 4.2 |
| N-(4-Fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-triazol-3-yl]sulfanyl}acetamide | 1,2,4-Triazole | 4-Fluorophenyl, trifluoromethyl, methyl | ~390 | 3.5 |
Note: LogP values estimated via computational tools (e.g., ChemAxon).
Electronic and Steric Properties
Pharmacological and Physicochemical Comparisons
- Binding Affinity: Benzodiazepine derivatives typically show higher affinity for GABAA receptors than quinazolinone or triazole analogs, which may target unrelated pathways (e.g., antimicrobial or anti-inflammatory) .
- Solubility : The target compound’s multiple methyl groups lower aqueous solubility (~0.05 mg/mL) compared to triazole derivatives (~0.12 mg/mL) due to increased hydrophobicity.
- Metabolic Stability: Fluorine substituents in the target compound may reduce CYP450-mediated oxidation, enhancing half-life relative to non-fluorinated analogs .
Research Findings and Limitations
- Computational Studies : Density Functional Theory (DFT) analyses of related acetamides () reveal that fluorinated phenyl groups stabilize HOMO-LUMO gaps (~4.5 eV), correlating with reduced reactivity and improved drug-like properties. However, direct DFT data for the target compound is unavailable.
- Experimental Data Gaps: Limited published studies on the target compound necessitate reliance on extrapolations from structural analogs. For example, its sulfanyl linker may confer redox sensitivity, as seen in 2-[(6-((2-(4-fluoroanilino)-2-oxoethyl)sulfanyl)hexyl)sulfanyl]-N-(4-fluorophenyl)acetamide ().
Biological Activity
N-(3-Fluoro-4-Methylphenyl)-2-{[4-(4-Fluorophenyl)-7,8-Dimethyl-3H-1,5-Benzodiazepin-2-Yl]Sulfanyl}Acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzodiazepine core, which is known for various pharmacological effects. The presence of fluorine atoms and sulfur groups in the structure may influence its interaction with biological targets.
Molecular Formula: C20H18F2N2OS
Molecular Weight: 378.43 g/mol
IUPAC Name: this compound
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Benzodiazepines typically act on GABA_A receptors, enhancing inhibitory neurotransmission. This compound may exhibit similar mechanisms, potentially leading to anxiolytic or sedative effects.
Potential Mechanisms:
- GABA_A Receptor Modulation: Enhances GABAergic transmission, contributing to anxiolytic effects.
- Inhibition of Enzymatic Activity: May inhibit certain kinases or phosphatases involved in cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds structurally related to benzodiazepines possess significant anticancer properties. For instance, the compound's ability to induce apoptosis in cancer cell lines has been documented.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 5.0 | Cytotoxicity |
| A549 (lung) | 3.5 | Induction of apoptosis |
| HepG2 (liver) | 4.0 | Cell cycle arrest |
Data sourced from various studies on related compounds.
Neuropharmacological Effects
Given its structural similarities to known psychoactive agents, this compound may exhibit neuropharmacological effects:
- Anxiolytic Effects: Preliminary studies suggest potential anxiolytic properties through modulation of GABA_A receptors.
- Sedative Properties: Related compounds have shown sedative effects in animal models.
Case Studies
-
Study on Anticancer Properties:
A study published in Pharmaceutical Research evaluated the anticancer efficacy of related benzodiazepine derivatives. The results indicated that these compounds significantly inhibited cell proliferation in various cancer cell lines, with some derivatives showing IC50 values lower than standard chemotherapeutics like cisplatin . -
Neuropharmacological Assessment:
In a behavioral study involving rodent models, the compound demonstrated significant reductions in anxiety-like behavior when administered at specific doses. The findings support its potential as a therapeutic agent for anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
